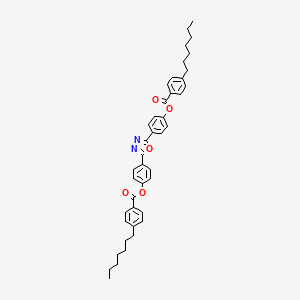
(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)
Übersicht
Beschreibung
(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate): is a complex organic compound characterized by its oxadiazole and phenylene groups, both of which are substituted with heptylbenzoate moieties
Wirkmechanismus
Target of action
The exact target of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)Compounds containing the 1,3,4-oxadiazole moiety have been extensively investigated due to their promising biological activities .
Mode of action
The mode of action of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)The presence of an oxadiazole nucleus affects the kinetic and physicochemical properties of compounds, as this nucleus is capable of forming noncovalent bonds with the active sites of receptors and enzymes in the treated cells .
Biochemical pathways
The specific biochemical pathways affected by (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)1,3,4-oxadiazole derivatives have been studied for their effects on various biological activities such as anti-covid-19, antifungal, antibacterial, antiviral, anti-inflammatory, anticancer, antidiabetic, antioxidant, and antitubercular activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)The solubility and stability of the compound could be influenced by the presence of the oxadiazole ring and the heptylbenzoate groups .
Result of action
The specific molecular and cellular effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)Compounds with similar structures have shown a range of biological activities, suggesting that this compound could also have significant biological effects .
Biochemische Analyse
Biochemical Properties
(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, which are crucial for metabolic processes. The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which facilitate the binding of the compound to the active sites of these enzymes .
Cellular Effects
The effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered metabolic flux .
Dosage Effects in Animal Models
The effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic beyond a certain dosage .
Metabolic Pathways
(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins such as albumin can facilitate its transport in the bloodstream, influencing its localization and accumulation in various tissues .
Subcellular Localization
The subcellular localization of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications, such as phosphorylation and glycosylation, play a role in directing the compound to these compartments, thereby influencing its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . One common approach is to first synthesize the oxadiazole core through a cyclization reaction involving hydrazine and carboxylic acid derivatives. Subsequent steps may include Friedel-Crafts acylation to attach the phenylene groups and esterification to introduce the heptylbenzoate moieties.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylene or heptylbenzoate derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Applications in materials science, such as the development of advanced polymers or coatings.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole core but may have different substituents.
Phenylene derivatives: Compounds with phenylene groups substituted with various functional groups.
Heptylbenzoate derivatives: Compounds containing the heptylbenzoate moiety with different core structures.
Uniqueness: (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) is unique due to its combination of oxadiazole, phenylene, and heptylbenzoate groups, which may confer specific chemical and physical properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
[4-[5-[4-(4-heptylbenzoyl)oxyphenyl]-1,3,4-oxadiazol-2-yl]phenyl] 4-heptylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46N2O5/c1-3-5-7-9-11-13-31-15-19-35(20-16-31)41(45)47-37-27-23-33(24-28-37)39-43-44-40(49-39)34-25-29-38(30-26-34)48-42(46)36-21-17-32(18-22-36)14-12-10-8-6-4-2/h15-30H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHGFVANALXATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743587 | |
| Record name | (1,3,4-Oxadiazole-2,5-diyl)di(4,1-phenylene) bis(4-heptylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279675-92-2 | |
| Record name | (1,3,4-Oxadiazole-2,5-diyl)di(4,1-phenylene) bis(4-heptylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




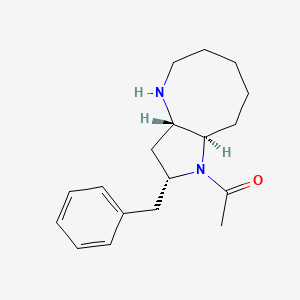
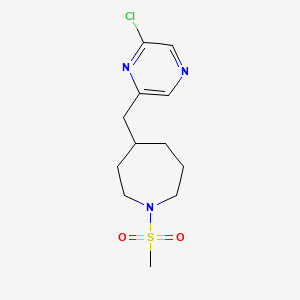
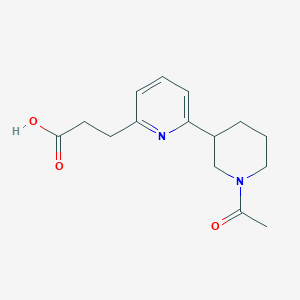
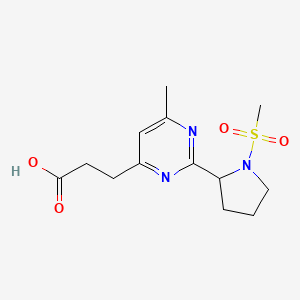


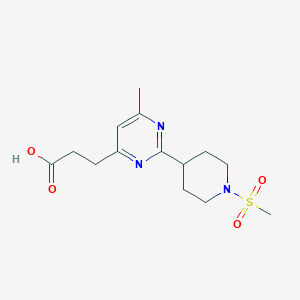

![3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401353.png)



